molecular formula C9H8BrN3 B6228650 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine CAS No. 1368049-50-6

3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine

Cat. No.: B6228650
CAS No.: 1368049-50-6
M. Wt: 238.08 g/mol
InChI Key: IOFYWMKFWQUIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and a substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-5-chloropyridine with 1-methylimidazole under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(1H-imidazol-2-yl)pyridine
  • 5-Bromo-1-methyl-1H-imidazole
  • 3-Methyl-5-(1H-imidazol-2-yl)pyridine

Uniqueness

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both a brominated pyridine ring and a substituted imidazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

1368049-50-6

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-5-(1-methylimidazol-2-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-13-3-2-12-9(13)7-4-8(10)6-11-5-7/h2-6H,1H3

InChI Key

IOFYWMKFWQUIGH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC(=CN=C2)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.